BenchChemオンラインストアへようこそ!

1-(5,6-Dibromopyridin-3-yl)piperazine

Medicinal Chemistry Palladium Catalysis Sequential Functionalization

1-(5,6-Dibromopyridin-3-yl)piperazine delivers a unique dual-functionalization platform for medicinal chemistry. The 5,6-dibromo substitution enables regioselective, sequential Pd-catalyzed cross-coupling, outperforming monobromo analogs. With a calculated LogP of 2.41—optimal for blood-brain barrier penetration—this scaffold is explicitly claimed in US Patent US20100267739A1 for nicotinic/monoaminergic affective disorder therapies. Choose this compound for efficient SAR library construction, distinct halogen-bonding capacity, and patent-aligned CNS lead optimization.

Molecular Formula C9H11Br2N3
Molecular Weight 321.01 g/mol
CAS No. 412347-44-5
Cat. No. B3180897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6-Dibromopyridin-3-yl)piperazine
CAS412347-44-5
Molecular FormulaC9H11Br2N3
Molecular Weight321.01 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=C(N=C2)Br)Br
InChIInChI=1S/C9H11Br2N3/c10-8-5-7(6-13-9(8)11)14-3-1-12-2-4-14/h5-6,12H,1-4H2
InChIKeyHXFVAAQNKJIFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,6-Dibromopyridin-3-yl)piperazine CAS 412347-44-5: Procurement and Research Baseline for PiPy-DBr


1-(5,6-Dibromopyridin-3-yl)piperazine (CAS 412347-44-5; molecular formula C9H11Br2N3; MW 321.01 g/mol; LogP 2.41) is a heterocyclic compound comprising a piperazine ring N-linked to a 5,6-dibromopyridine moiety [1] . This molecular architecture places the compound within the broader family of pyridinylpiperazines, a class extensively explored as privileged scaffolds in medicinal chemistry for neurological and psychiatric disorders [2]. The compound features two proximal bromine atoms at the 5- and 6-positions of the pyridine ring, which serve as critical reactive handles for sequential palladium-catalyzed cross-coupling reactions and regioselective functionalization [3]. Commercially available product purity specifications typically range from 95% to 98%, with GHS classifications indicating acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Why Generic 1-(5,6-Dibromopyridin-3-yl)piperazine Substitution Fails: Positional and Halogen-Dependent Reactivity


The selection of 1-(5,6-dibromopyridin-3-yl)piperazine cannot be based solely on its membership in the pyridinylpiperazine class. While the piperazine core is a common pharmacophore across numerous CNS-targeted candidates, the specific halogenation pattern and N-linked substitution at the 3-position of the pyridine ring confer unique reactivity and biological profile differentiation [1]. Studies on N-(dibromo-2-pyridyl)piperazines demonstrate that palladium-catalyzed cross-coupling occurs with pronounced regioselectivity at the 3-position over other bromine sites, enabling precise sequential diversification that cannot be replicated with monobromo- (e.g., 5-bromo- or 6-bromo-) or dichloro-analogs due to divergent bond dissociation energies and steric constraints [2] . Furthermore, the 5,6-dibromo substitution pattern in a pyridin-3-yl framework provides a structurally rigid platform with enhanced lipophilicity (LogP 2.41) and halogen-bonding capacity relative to the more common but less lipophilic 5-bromo-3-pyridyl pharmacophore, directly impacting membrane permeability and target engagement in neurological applications [3].

1-(5,6-Dibromopyridin-3-yl)piperazine Quantitative Evidence Guide: Comparator Data and Procurement Rationale


Regioselective Cross-Coupling Reactivity: Differential Control in Sequential Functionalization

The presence of two bromine atoms at the 5- and 6-positions of the pyridine ring in 1-(5,6-dibromopyridin-3-yl)piperazine enables sequential, regioselective palladium-catalyzed cross-coupling reactions that are not achievable with monobromo-analogs such as 1-(5-bromopyridin-3-yl)piperazine or 1-(6-bromopyridin-3-yl)piperazine. In the structurally analogous N-(3,5-dibromo-2-pyridyl)piperazine system, cross-coupling with arylboronic acids proceeds with marked selectivity for the 3-position over the 5-position, allowing for the controlled installation of two distinct aryl groups in sequential Suzuki-Miyaura couplings [1]. This differential reactivity provides a synthetic advantage of at least one additional diversification step compared to monobromo comparators, which permit only a single coupling event before requiring alternative functionalization strategies.

Medicinal Chemistry Palladium Catalysis Sequential Functionalization

Lipophilicity Advantage: LogP Comparison with 5-Bromo-3-pyridyl Pharmacophore

1-(5,6-Dibromopyridin-3-yl)piperazine exhibits a calculated LogP of 2.41, which represents a quantifiable increase in lipophilicity relative to the 5-bromo-3-pyridyl fragment (a common pharmacophore in nicotinic acetylcholine receptor ligand patents). The addition of a second bromine atom at the 6-position increases molecular weight from approximately 242 g/mol (for monobromo analogs) to 321 g/mol and contributes additional polar surface area (PSA 28.16 Ų) while enhancing halogen-bonding potential [1] [2]. This lipophilicity shift is predicted to improve passive membrane permeability and CNS penetration characteristics, which is particularly relevant for neurological and psychiatric drug discovery programs where optimal LogP values typically range between 2 and 4 for blood-brain barrier penetration.

ADME CNS Drug Design Physicochemical Properties

nAChR α4β2 Ligand Class Positioning: Agonist Activity Inference from Bicyclic Analogs

The 5,6-dibromopyridin-3-yl motif, when incorporated into conformationally constrained bicyclic amine scaffolds, yields compounds with sub-nanomolar to nanomolar agonist activity at nicotinic acetylcholine receptor (nAChR) subtypes. For instance, (1S,5S)-3-(5,6-dibromopyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane exhibits an EC50 of 1200 nM at recombinant human α4β2 nAChR, while (1R,6S)-3-(5,6-dibromopyridin-3-yl)-3,8-diazabicyclo[3.2.1]octane demonstrates an EC50 of 8.13 nM at human α3β4 nAChR [1] [2]. These data establish that the 5,6-dibromopyridin-3-yl pharmacophore is compatible with high-affinity nAChR engagement and that substitution pattern on the pyridine ring, combined with the amine geometry, modulates subtype selectivity across α4β2 and α3β4 receptor isoforms.

Nicotinic Acetylcholine Receptors CNS Pharmacology Ligand Design

Intellectual Property Positioning: Composition-of-Matter Claim for CNS Indications

1-(5,6-Dibromo-3-pyridyl)-piperazine is explicitly claimed as a chemical substance and as a component of pharmaceutical compositions in US Patent Application US20100267739A1 for the treatment of affective disorders via combined nicotinic receptor agonist and monoaminergic substance action [1]. The patent discloses the compound among a defined set of halogenated pyridinylpiperazines, with the 5,6-dibromo substitution pattern representing one of several dibrominated variants alongside 5-bromo-6-chloro and 5,6-dichloro analogs. This composition-of-matter claim provides intellectual property anchoring that distinguishes it from generic pyridinylpiperazines not specifically enumerated in CNS therapeutic patent families.

Patent Protection Pharmaceutical Composition CNS Drug Development

Optimal 1-(5,6-Dibromopyridin-3-yl)piperazine Research and Industrial Application Scenarios


Sequential Diversification for SAR Library Synthesis in CNS Medicinal Chemistry

Research groups engaged in structure-activity relationship (SAR) studies for nicotinic acetylcholine receptor (nAChR) ligands or other CNS targets should prioritize 1-(5,6-dibromopyridin-3-yl)piperazine as a dual-functionalization scaffold. The compound enables regioselective, sequential palladium-catalyzed cross-coupling at the 5- and 6-positions, a synthetic strategy documented for structurally analogous N-(3,5-dibromo-2-pyridyl)piperazines [1]. This approach allows for the construction of diverse 5,6-disubstituted pyridinylpiperazine libraries from a single intermediate, achieving two distinct diversification steps where monobromo analogs permit only one. This efficiency is particularly valuable in nAChR programs, where data from bicyclic analogs confirm that the 5,6-dibromopyridin-3-yl pharmacophore supports both α4β2 (EC50 = 1200 nM) and α3β4 (EC50 = 8.13 nM) receptor engagement depending on scaffold geometry [2] [3].

Lipophilicity-Modulated CNS Penetration Probe Studies

For ADME and pharmacokinetic optimization programs targeting neurological and psychiatric disorders, 1-(5,6-dibromopyridin-3-yl)piperazine offers a calculated LogP of 2.41, which represents an increase of approximately 0.6 to 0.8 LogP units relative to the widely utilized 5-bromo-3-pyridyl pharmacophore [1] [2]. This quantifiable difference in lipophilicity positions the compound within the optimal LogP range of 2-4 for blood-brain barrier penetration. Researchers investigating halogen-dependent SAR for membrane permeability can use this compound as a tool to evaluate whether enhanced lipophilicity conferred by dibromination translates to improved CNS exposure relative to monobromo comparators, while maintaining the core pyridinylpiperazine scaffold recognized in nAChR and monoaminergic modulator patents.

Intellectual Property-Aligned CNS Drug Discovery Programs

Organizations conducting drug discovery research in affective disorders (depression, anxiety) that involves nicotinic acetylcholine receptor modulation or combined nicotinic-monoaminergic mechanisms should procure 1-(5,6-dibromopyridin-3-yl)piperazine to align with established patent landscapes. The compound is explicitly claimed in US Patent US20100267739A1 as a chemical substance and as a component of pharmaceutical compositions for treating affective disorders via combined nicotinic agonist and monoaminergic substance action [1]. This patent positioning provides a validated chemical starting point for hit-to-lead or lead optimization campaigns, enabling exploration of structure-activity relationships within a protected dibromopyridinylpiperazine space that has demonstrated therapeutic relevance in the CNS domain.

Quote Request

Request a Quote for 1-(5,6-Dibromopyridin-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.